Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride is a chemical compound with a molecular formula of C7H12Cl2N2O2S. It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride typically involves the reaction of ethyl 2-(2-aminomethyl)-1,3-thiazol-4-yl acetate with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions may vary depending on the desired product but often include controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazole compounds. These products have various applications in medicinal chemistry and materials science .
Scientific Research Applications
Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
- Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate
- 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides .
Uniqueness
Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.2ClH/c1-2-12-8(11)3-6-5-13-7(4-9)10-6;;/h5H,2-4,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHSTTPSBBIHHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.